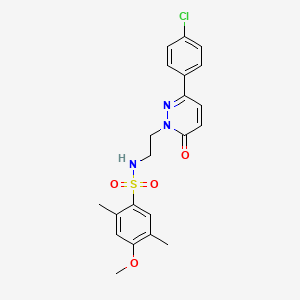![molecular formula C10H11N3O3S2 B2546492 N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide CAS No. 478062-80-5](/img/structure/B2546492.png)
N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide is a compound that likely shares characteristics with other sulfonamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related research on sulfonamides and their interactions with biological systems.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step reactions that can include the use of hydrazine, a common reagent in the formation of hydrazide groups. For instance, a photo-induced catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine has been reported to generate (2-oxoindolin-3-yl)methanesulfonohydrazides under ultraviolet irradiation . This suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of a sulfonamide compound with carbonic anhydrase revealed unique interactions between the inhibitor and the enzyme, which differ from those observed with structurally related derivatives . This indicates that the molecular structure of this compound would likely play a significant role in its interaction with biological targets.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including rearrangements and interactions with other chemical agents. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from amino acids were found to rearrange into chiral pyrrolidin-3-ones under certain conditions . This suggests that the compound may also be susceptible to interesting chemical transformations that could affect its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the structure and vibrational spectroscopy of methanesulfonic acid hydrazide were studied, revealing that N–H···N hydrogen bonding interactions play a role in the dimerization of the molecules . This implies that the physical and chemical properties of this compound would be important for its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions demonstrates a method for creating complex structures involving sulfonamide groups, which might be analogous to processes relevant for synthesizing compounds like N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide (Craig, Jones, & Rowlands, 2000).
- The generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via a photo-induced reaction presents a catalyst-free method that might offer insights into new ways of synthesizing related compounds under mild conditions (Zhou, Xia, & Wu, 2016).
Chemical Structure and Properties
- The structure and vibrational spectroscopy study of methanesulfonic acid hydrazide provides insights into the crystal structure, conformations, and vibrational modes of molecules containing methanesulfonic acid hydrazide, which could be relevant for understanding the properties of this compound (Ienco, Mealli, Paoli, Dodoff, Kantarci, & Karacan, 1999).
Applications in Catalysis and Material Science
- The use of nicotinium methane sulfonate as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of organic compounds highlights the potential of sulfonamide derivatives in catalysis and green chemistry (Tamaddon & Azadi, 2018).
- Synthesis of conducting poly[di‐heteroaromatics] from pyrrole, indole, and carbazole indicates the utility of sulfonamide derivatives in the development of conductive polymers and materials science (Hosseini & Entezami, 2003).
Eigenschaften
IUPAC Name |
N'-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-18(15,16)12-11-10(14)9-8(4-7-17-9)13-5-2-3-6-13/h2-7,12H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKIEXRRAUTELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)


![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)


![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)